

Application Note: Mass Spectrometry Fragmentation Analysis of Catalposide

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Compound of Interest		
Compound Name:	Catalposide	
Cat. No.:	B190771	Get Quote

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Introduction

Catalposide, an iridoid glycoside predominantly found in the plant genus Catalpa, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant properties. Structurally, it is characterized by a catalpol aglycone core esterified with p-hydroxybenzoic acid and linked to a glucose moiety. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices during drug discovery and development processes. This application note provides a detailed overview of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Catalposide, a standardized experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Data Presentation: Fragmentation Pattern of Catalposide

The mass spectrometric analysis of **Catalposide** was performed in negative ion mode, yielding a clear fragmentation pattern upon collision-induced dissociation (CID). The deprotonated molecule [M-H]⁻ at an m/z of 481.1 serves as the precursor ion. The fragmentation is characterized by the successive loss of the glucose and p-hydroxybenzoyl moieties.



Precursor Ion (m/z)	Fragment lons (m/z)	Neutral Loss (Da)	Proposed Lost Moiety
481.1	319.0	162.1	Glucose
197.0	284.1	Glucose + p- hydroxybenzoic acid	
121.0	360.1	Catalpol aglycone + Glucose	-

Experimental Protocol: LC-MS/MS Analysis of Catalposide

This protocol outlines a general method for the analysis of **Catalposide** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

- Plant Material: Extract 1 gram of dried and powdered plant material with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes. Centrifuge the extract at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm syringe filter.
- Biological Fluids (Plasma/Urine): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the biological fluid. Vortex for 1 minute and centrifuge at 12,000 rpm for 15 minutes at 4°C. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 μL of the initial mobile phase.
- 2. Liquid Chromatography (LC) Conditions
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 μm particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:



o 0-2 min: 5% B

2-15 min: 5-95% B (linear gradient)

o 15-18 min: 95% B

18-18.1 min: 95-5% B (linear gradient)

• 18.1-25 min: 5% B (column re-equilibration)

• Flow Rate: 0.3 mL/min

• Column Temperature: 40°C

Injection Volume: 5 μL

3. Mass Spectrometry (MS) Conditions

• Ionization Mode: Electrospray Ionization (ESI), Negative Mode

Precursor Ion:m/z 481.1

Product Ions for Monitoring (SRM/MRM):m/z 319.0, m/z 197.0, m/z 121.0

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 600 L/h

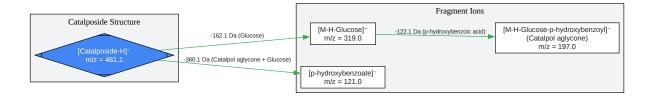
Collision Gas: Argon

Collision Energy: Optimized for each transition (typically 15-30 eV)

Visualization of the Fragmentation Pathway



The fragmentation of **Catalposide** is a stepwise process initiated by the cleavage of the glycosidic bond, followed by the loss of the ester-linked p-hydroxybenzoyl group.



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Caption: Fragmentation pathway of **Catalposide** in negative ESI-MS/MS.

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